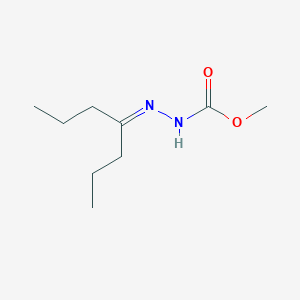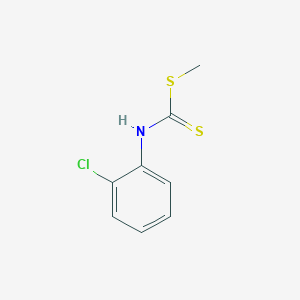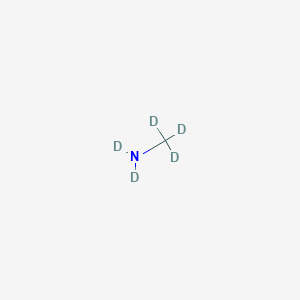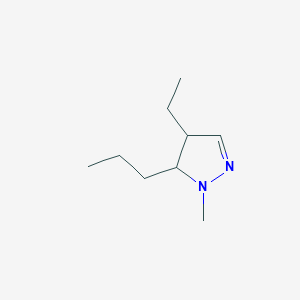
3-Pyridinemethanamine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyridinemethanamine 1-oxide, also known as 3-Aminomethylpyridine-N-oxide, is a chemical compound with the molecular formula C6H8N2O . It has a molecular weight of 124.14 g/mol.
Synthesis Analysis
The synthesis of 3-Pyridinemethanamine 1-oxide involves the oxidation of pyridines and tertiary amines to corresponding N-oxides . A typical procedure involves adding 1,2-diphenyl-1,1,2,2-tetrahydroperoxyethane to a solution of pyridine derivative or tertiary amine in acetonitrile . The reaction mixture is stirred at room temperature for an appropriate time, after which it is diluted with toluene and water . The aqueous layer, which contains the product, is separated and evaporated under reduced pressure .Molecular Structure Analysis
The molecular structure of 3-Pyridinemethanamine 1-oxide consists of a pyridine ring with a methanamine group attached to the 3-position of the ring . The oxygen atom is attached to the nitrogen atom of the methanamine group, forming the N-oxide .Chemical Reactions Analysis
The primary chemical reaction involving 3-Pyridinemethanamine 1-oxide is its synthesis from 3-Pyridinemethanamine . This involves the oxidation of the amine group to form the N-oxide .Physical And Chemical Properties Analysis
3-Pyridinemethanamine 1-oxide has a molecular weight of 124.14 g/mol. Its density is 1.18 . The boiling point is predicted to be 354.2±17.0 °C .Aplicaciones Científicas De Investigación
Computational Chemistry
- Application Summary: 3-Aminomethylpyridine-N-oxide is used in computational studies of the structures and energetics of amine N-oxides, including pyridine N-oxides, trimethylamine N-oxide, bridgehead bicyclic amine N-oxides, and lactam N-oxides .
- Methods of Application: The computations employed the B3LYP/6-31G* and M06/6-311G+ (d,p) models and comparisons were also made between the results of the HF 6-31G*, B3LYP/6-31G**, B3PW91/6-31G*, B3PW91/6-31G**, and the B3PW91/6-311G+ (d,p) models .
- Results: The range of calculated N-O bond dissociation energies (BDE) (actually enthalpies) was about 40 kcal/mol .
Organic Synthesis
- Application Summary: 3-Aminomethylpyridine-N-oxide is used as an oxidant in various organic transformations .
- Methods of Application: The compound is used in the oxidation of terminal alkynes to 1,2-dicarbonyls in the absence of any acid additives and under mild conditions . It is also used in the transition-metal-free oxidation of amides to provide α-keto amides and α-hydroxy amides .
- Results: The methods provide highly valuable motifs in good to excellent yields and stereoselectivities with high functional group tolerance .
Nanomaterials
- Application Summary: While not directly mentioned, 3-Aminomethylpyridine-N-oxide could potentially be used in the synthesis of nanomaterials .
- Methods of Application: The specific methods of application in this field would depend on the type of nanomaterial being synthesized and the desired properties .
- Results: The results would vary greatly depending on the specific application and the type of nanomaterial being synthesized .
Nucleophilic and Electrophilic Reactions
- Application Summary: 3-Aminomethylpyridine-N-oxide is more reactive as nucleophiles and as electrophiles, compared to the corresponding pyridines .
- Methods of Application: The compound is used in various ring substitution reactions that are more readily accessible than on typically more sluggish pyridines .
- Results: The results would vary greatly depending on the specific application and the type of reaction being performed .
Nanotechnology
- Application Summary: While not directly mentioned, 3-Aminomethylpyridine-N-oxide could potentially be used in the synthesis of nanomaterials .
- Methods of Application: The specific methods of application in this field would depend on the type of nanomaterial being synthesized and the desired properties .
- Results: The results would vary greatly depending on the specific application and the type of nanomaterial being synthesized .
Safety And Hazards
Propiedades
IUPAC Name |
(1-oxidopyridin-1-ium-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-4-6-2-1-3-8(9)5-6/h1-3,5H,4,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBULFLYPLSCKRW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyridinemethanamine 1-oxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














